

# In-Depth Technical Guide: Binding Affinity of Plasmodium falciparum Protein P113

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## Compound of Interest

Compound Name: NT113

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## Introduction

This technical guide provides a comprehensive overview of the binding affinity of the Plasmodium falciparum protein P113, a critical component in the merozoite invasion of human erythrocytes. P113 is a merozoite surface protein that serves as a key anchor for the RH5-CyRPA-RIPR complex, which is essential for the parasite's lifecycle and represents a significant target for therapeutic intervention. This document details the quantitative binding data, experimental methodologies, and the associated signaling pathways, offering valuable insights for researchers in malaria drug and vaccine development.

## Data Presentation: Quantitative Binding Affinity of P113

The binding affinity of P113 and its interactions have been quantified using various biophysical assays. The following tables summarize the key binding data available.

| Binding Partners         | Method               | Affinity Constant (Kd) | Source              |
|--------------------------|----------------------|------------------------|---------------------|
| Full-length RH5 and P113 | Solution-based assay | 0.3 $\mu$ M            | <a href="#">[1]</a> |

| Ligand                   | Analyte         | Method                          | Affinity Constant (Kd) | Source              |
|--------------------------|-----------------|---------------------------------|------------------------|---------------------|
| Monoclonal Antibody 10C8 | N-terminal P113 | Surface Plasmon Resonance (SPR) | 80 nM                  | <a href="#">[1]</a> |
| Monoclonal Antibody P3.2 | N-terminal P113 | Surface Plasmon Resonance (SPR) | 320 nM                 | <a href="#">[1]</a> |

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity data. The following sections describe the primary assays used to characterize the P113 interactions.

### Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical biosensing technique used to measure real-time biomolecular interactions. It was employed to determine the binding kinetics of monoclonal antibodies to the N-terminal fragment of P113.

General Protocol:

- Immobilization of Ligand:
  - A suitable sensor chip (e.g., CM5) is activated.
  - The ligand (in this case, anti-P113 monoclonal antibodies P3.2 and 10C8) is immobilized onto the sensor surface.
- Analyte Injection:
  - A dilution series of the purified N-terminal fragment of P113 (analyte) is prepared in a running buffer.
  - The analyte is injected over the sensor surface at a constant flow rate.

- Data Acquisition and Analysis:
  - The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is measured in real-time and recorded as a sensorgram.
  - The association and dissociation phases are monitored.
  - The equilibrium dissociation constant ( $K_d$ ) is calculated by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding model) using analysis software. The response at equilibrium is plotted against the analyte concentration, and the data are fitted by nonlinear regression.<sup>[1]</sup>

## Avidity-based Extracellular Interaction Screen (AVEXIS)

AVEXIS is a high-throughput screening method used to detect extracellular protein-protein interactions. This assay was utilized to confirm the ability of monoclonal antibodies to block the interaction between P113 and RH5.

### General Protocol:

- Immobilization of Bait Protein:
  - Biotinylated N-terminal fragment of P113 (bait) is immobilized in streptavidin-coated microplate wells.
- Incubation with Antibodies:
  - Varying concentrations of protein G-purified monoclonal antibodies (10C8 or P3.2) are added to the wells and incubated with the immobilized P113.
- Addition of Prey Protein:
  - A pentameric beta-lactamase-tagged RH5 protein (prey) is added to the wells.
- Detection:
  - The amount of bound prey is quantified by measuring the beta-lactamase activity using a colorimetric substrate.

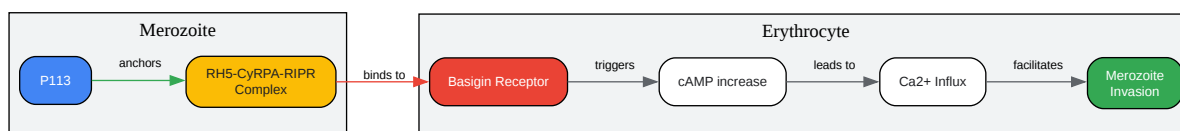
- A reduction in the signal in the presence of an antibody indicates that the antibody blocks the P113-RH5 interaction.[1]

## Signaling Pathways and Logical Relationships

The interaction of the P113-anchored RH5 complex with its receptor on the erythrocyte surface initiates a cascade of events crucial for parasite invasion.

### *P. falciparum* Merozoite Invasion Pathway

The binding of the RH5 protein, anchored to the merozoite surface via P113, to the erythrocyte receptor Basigin is a critical and essential step for invasion.[2] This interaction triggers a signaling cascade within the erythrocyte, leading to a rise in intracellular cAMP and Ca<sup>2+</sup> levels.[2] This influx of calcium is thought to be a key signal that facilitates the subsequent steps of invasion, including the formation of the moving junction and the entry of the merozoite into the host cell.

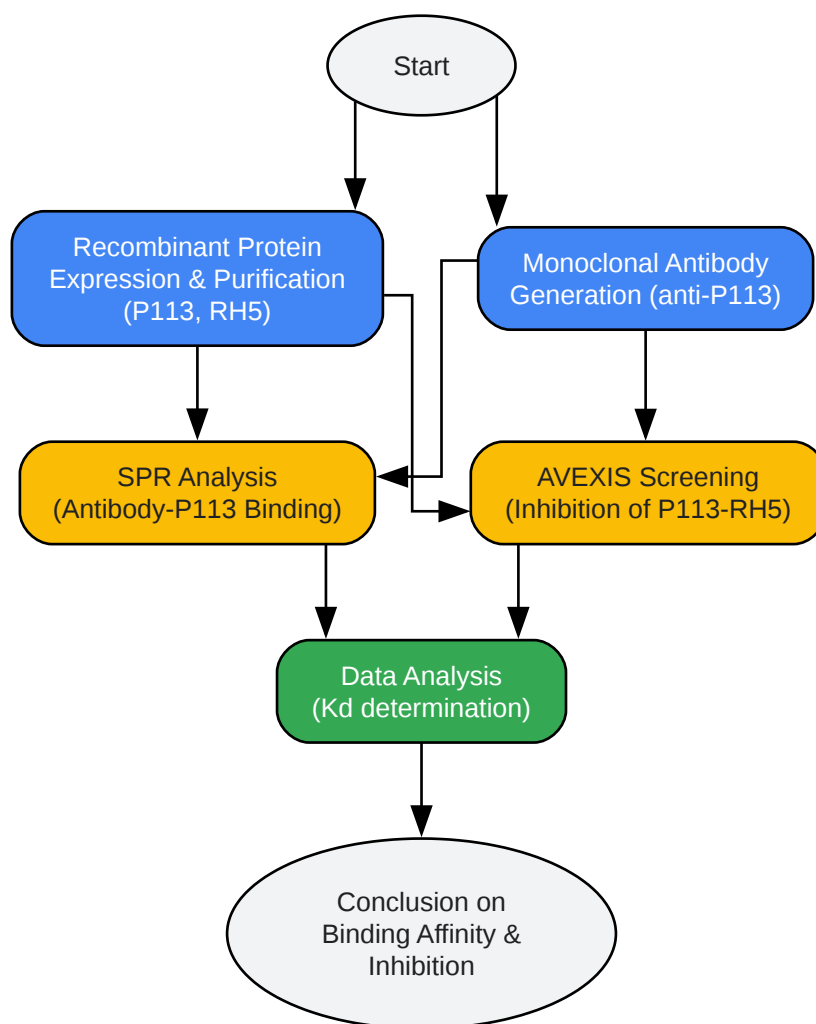


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Caption: P113-mediated anchoring of the RH5 complex and subsequent erythrocyte invasion pathway.

## Experimental Workflow for P113-RH5 Interaction Analysis

The following diagram illustrates a typical workflow for characterizing the binding of P113 to RH5 and screening for inhibitory antibodies.



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## References

- 1. The Structure of the Cysteine-Rich Domain of Plasmodium falciparum P113 Identifies the Location of the RH5 Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]

- To cite this document: BenchChem. [In-Depth Technical Guide: Binding Affinity of Plasmodium falciparum Protein P113]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609667#nt113-protein-binding-affinity]

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